molecular formula C12H22N4O7 B6337403 N3-O2Oc-O2Oc-OH CAS No. 1254054-60-8

N3-O2Oc-O2Oc-OH

Cat. No.: B6337403
CAS No.: 1254054-60-8
M. Wt: 334.33 g/mol
InChI Key: JSDQHVBNBHLKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is widely used in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . These reactions are essential in various fields, including bioconjugation, drug development, and material science.

Mechanism of Action

Target of Action

N3-O2Oc-O2Oc-OH is a click chemistry reagent . Its primary targets are molecules containing Alkyne groups , DBCO groups , or BCN groups . These groups are often found in a variety of biological molecules, making this compound a versatile tool in bioconjugation, the process of creating a covalent bond between two biomolecules.

Mode of Action

The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole ring, creating a strong covalent bond between the two molecules. Additionally, this compound can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Result of Action

The result of this compound’s action is the formation of a covalent bond between itself and a target molecule containing an Alkyne, DBCO, or BCN group . This can have a variety of effects at the molecular and cellular level, depending on the nature of the target molecule and the specific biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-O2Oc-O2Oc-OH involves the incorporation of azide groups into the molecular structure. The compound is typically synthesized through a series of chemical reactions that introduce the azide functionality into the desired molecular framework. The reaction conditions often involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N3-O2Oc-O2Oc-OH primarily undergoes click chemistry reactions, specifically:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are triazoles, which are stable and versatile compounds used in various applications, including drug development and material science .

Properties

IUPAC Name

2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O7/c13-16-15-2-4-21-5-7-22-9-11(17)14-1-3-20-6-8-23-10-12(18)19/h1-10H2,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDQHVBNBHLKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)NC(=O)COCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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